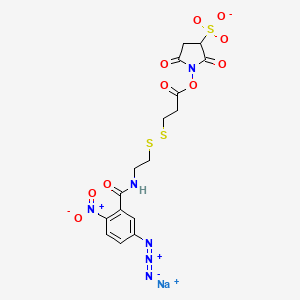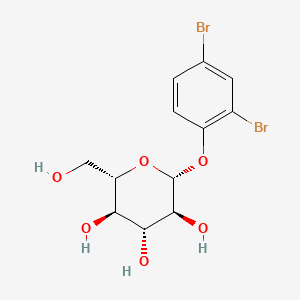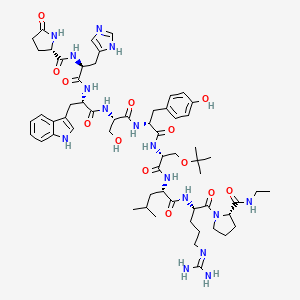
2-(4-iodo-1H-pyrazol-1-yl)acetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-iodo-1H-pyrazol-1-yl)acetimidamide is a chemical compound that belongs to the class of pyrazole derivatives. It is characterized by the presence of an iodine atom attached to the pyrazole ring, which imparts unique chemical properties to the compound. This compound has gained attention in the field of medicinal chemistry due to its potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-iodopyrazole with chloroacetimidamide under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of 2-(4-iodo-1H-pyrazol-1-yl)acetimidamide may involve large-scale iodination reactions using iodine or iodinating agents such as N-iodosuccinimide (NIS). The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-iodo-1H-pyrazol-1-yl)acetimidamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-(4-azido-1H-pyrazol-1-yl)acetimidamide .
Applications De Recherche Scientifique
2-(4-iodo-1H-pyrazol-1-yl)acetimidamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent against various diseases.
Biological Studies: The compound is used in biological assays to study its effects on different cellular pathways.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mécanisme D'action
The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)acetimidamide involves its interaction with specific molecular targets in the body. The iodine atom in the compound may facilitate binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-bromo-1H-pyrazol-1-yl)acetimidamide
- 2-(4-chloro-1H-pyrazol-1-yl)acetimidamide
- 2-(4-fluoro-1H-pyrazol-1-yl)acetimidamide
Uniqueness
2-(4-iodo-1H-pyrazol-1-yl)acetimidamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The iodine atom’s larger size and higher polarizability can influence the compound’s binding affinity and selectivity towards specific targets .
Propriétés
Formule moléculaire |
C5H7IN4 |
|---|---|
Poids moléculaire |
250.04 g/mol |
Nom IUPAC |
2-(4-iodopyrazol-1-yl)ethanimidamide |
InChI |
InChI=1S/C5H7IN4/c6-4-1-9-10(2-4)3-5(7)8/h1-2H,3H2,(H3,7,8) |
Clé InChI |
AJNVMYXLOULSKX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NN1CC(=N)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzenesulfonyl chloride](/img/structure/B15294447.png)


![8,8-dioctyl-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene](/img/structure/B15294475.png)
![2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B15294481.png)



![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl Acetate Hydrochloride](/img/structure/B15294498.png)

